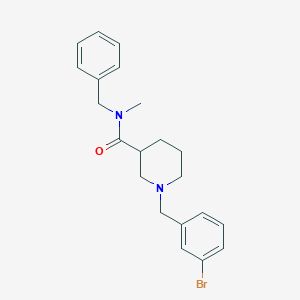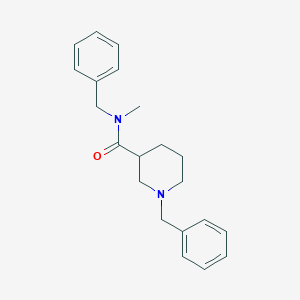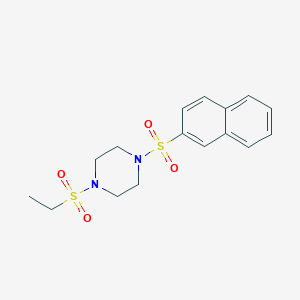
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, also known as EMBP, is a compound that belongs to the family of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In
Mecanismo De Acción
The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to activate the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation, while inhibiting the NF-κB pathway, which is involved in inflammation and apoptosis. 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has also been shown to modulate the expression of various genes and proteins, including Bcl-2, Bax, caspase-3, COX-2, and iNOS, which are involved in cell survival, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurodegenerative disease research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to protect neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, there are also some limitations to using 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in lab experiments, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for the research on 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine, including the development of more potent and selective analogs, the investigation of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential therapeutic applications in other fields, such as cardiovascular and metabolic diseases. Additionally, the use of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further research is needed to fully understand the potential of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine involves the reaction between 4-phenoxyacetylpiperazine and 3-ethoxy-4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to obtain the final product. The yield of 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In neurodegenerative disease research, 1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine has been shown to protect neurons from oxidative stress and neuroinflammation, which are common features of neurodegenerative diseases.
Propiedades
Nombre del producto |
1-(3-Ethoxy-4-methoxybenzyl)-4-(phenoxyacetyl)piperazine |
|---|---|
Fórmula molecular |
C22H28N2O4 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C22H28N2O4/c1-3-27-21-15-18(9-10-20(21)26-2)16-23-11-13-24(14-12-23)22(25)17-28-19-7-5-4-6-8-19/h4-10,15H,3,11-14,16-17H2,1-2H3 |
Clave InChI |
VONUOBOEBUYTMC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)
![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)

![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
